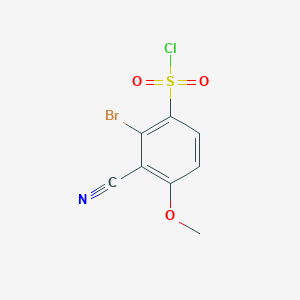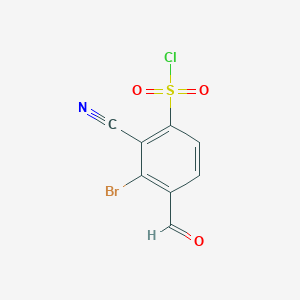
(2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride
Descripción general
Descripción
2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride (FHMA) is an organic compound that is used in scientific research and laboratory experiments. FHMA is a derivative of the amino acid alanine and is a structural isomer of the amino acid homocysteine. FHMA has been used in a variety of scientific research applications, including as a biochemical probe, a neurotransmitter receptor antagonist, and in drug development.
Aplicaciones Científicas De Investigación
Fluorescence Labeling
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates via HPLC, CE, and MALDI/MS. This reagent successfully labels peptides at picomolar levels, indicating its potential for fluorescence tagging in analytical chemistry. The fluorescent derivatives display good stability in various pH conditions, making them suitable for further manipulation and analysis (Chen & Novotny, 1997).
Enantiomer Resolution
Optical resolution and epimerization studies of fluorosilane with optically active amino groups demonstrate a new approach to accessing optically active silicon compounds. This method involves using diastereomeric separation and catalytic epimerization, showcasing an application in the synthesis of chiral materials (Kawachi et al., 1999).
Molecular Structure Elucidation
Spectroscopic characterization and crystallographic elucidation of compounds like 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine (2-ABT) provide insight into the molecular structure and properties of such compounds. This type of research helps in understanding the interaction and behavior of fluorinated compounds in different states (Al-Harthy et al., 2019).
Fluorous Chemistry
The synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines explore the field of fluorous chemistry, which involves compounds that can facilitate the resolution of enantiomers via diastereomeric salt formation. This research area is critical for developing new methods in chiral separation and analysis (Szabó et al., 2006).
Photo-induced Electron Transfer
Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents contribute to understanding the mechanisms behind fluorescence quenching and enhancement. These findings are relevant for designing fluorescent probes and materials (Gan et al., 2003).
Propiedades
IUPAC Name |
2-fluoro-N-methylhex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-3-4-5-7(8)6-9-2;/h3,7,9H,1,4-6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRISZOTHMJEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCC=C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484780.png)
![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)




![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)


![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)



